molecular formula C20H23FN2O B4493234 N-(3-fluorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide

N-(3-fluorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide

Cat. No.: B4493234
M. Wt: 326.4 g/mol
InChI Key: PRUFFFKPXRSAPQ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a seven-membered azepane ring substituted with a 3-fluorophenyl group and a 4-methylphenyl group, making it a unique molecule with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of Substituents: The 3-fluorophenyl and 4-methylphenyl groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

    Carboxamide Formation: The carboxamide functional group can be introduced through the reaction of the azepane derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological activities. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide
  • N-(3-bromophenyl)-2-(4-methylphenyl)azepane-1-carboxamide
  • N-(3-fluorophenyl)-2-(4-ethylphenyl)azepane-1-carboxamide

Uniqueness

N-(3-fluorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide is unique due to the presence of the 3-fluorophenyl and 4-methylphenyl groups, which may impart distinct pharmacological properties and reactivity compared to other similar compounds. The fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-methylphenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c1-15-9-11-16(12-10-15)19-8-3-2-4-13-23(19)20(24)22-18-7-5-6-17(21)14-18/h5-7,9-12,14,19H,2-4,8,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUFFFKPXRSAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCCN2C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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